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For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful tool in organic synthesis for the preparation of
hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical
industries.[1] This reaction involves the intramolecular rearrangement of a phenolic ester to the
corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[1] The choice
of Lewis acid catalyst and reaction conditions plays a crucial role in the overall yield and the
regioselectivity of the rearrangement.

Mechanism of the Lewis Acid-Catalyzed Fries
Rearrangement

The generally accepted mechanism for the Fries rearrangement involves the coordination of
the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the acyl group,
facilitating its cleavage from the phenoxy group to form an acylium ion intermediate. This
electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para
positions through an electrophilic aromatic substitution reaction. Subsequent hydrolysis
liberates the hydroxyaryl ketone and regenerates the Lewis acid catalyst.[1][2]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.
Generally, lower temperatures favor the formation of the para-isomer (thermodynamic control),
while higher temperatures promote the formation of the ortho-isomer (kinetic control), which is
often stabilized by chelation with the Lewis acid.[1][3] The polarity of the solvent also plays a
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role, with non-polar solvents favoring the ortho product and polar solvents favoring the para
product.[1]
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Data Presentation: Comparison of Lewis Acid
Catalysts
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The efficiency of a Lewis acid catalyst in the Fries rearrangement is evaluated based on the
conversion of the starting ester and the yields of the ortho and para products. The following
tables summarize the performance of various Lewis acids in the rearrangement of phenyl
acetate, a common model substrate. It is important to note that reaction conditions can
significantly influence the outcome, and direct comparison should be made with caution when
data is compiled from different sources.

Table 1: Fries Rearrangement of Phenyl Acetate with Common Lewis Acids

Molar Ortho- Para-
] Ratio Tempe ] Conve Produ Produ
Lewis Solven Time . Refere
. (Cataly rature rsion ct ct
Acid t (h) . . nce
st:Sub (°C) (%) Yield Yield
strate) (%) (%)
160-
AlCls 1.1:1 None 1 ~95 ~65 ~30 [3]
165
Monoch Varies Varies
AICls 15:1 loroben 120 4 >95 with with [2]
zene temp. temp.
Not Not Not Not
BF3-OE
. specifie  specifie  specifie  specifie - - - [4]
? d d d d
Not Not Not Not
TiCla specifie  specifie  specifie  specifie - - - [5]
d d d d
Not Dichlor Not Not
SnCla specifie  ometha  specifie  specifie - - - [5]
d ne d d

Note: Quantitative data for a direct comparison of BF3-OEtz, TiCls, and SnCls under identical
conditions to AICIs for phenyl acetate rearrangement is not readily available in a single source.
These catalysts are known to be effective for the Fries rearrangement, but their efficiency
varies depending on the substrate and reaction conditions.
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Table 2: Performance of Other Catalytic Systems in the Fries Rearrangement of Aryl Esters

Temper
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] cetophen
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one
p- 2-
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) None 90-160 30 min ~70 [7]
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Acid one
) Acetylate Microwav )
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2-
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Zeolites Y Y
p-Tolyl 5-
(e.g., H- n-decane 150 6 h ~20 [8]
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Experimental Protocols

The following are representative experimental protocols for the Fries rearrangement using a
common Lewis acid catalyst.

Protocol 1: Aluminum Chloride Catalyzed Fries Rearrangement of Phenyl Acetate

This protocol is a general guideline for the synthesis of hydroxyacetophenones from phenyl
acetate using aluminum chloride.
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Materials:

Phenyl acetate

Anhydrous aluminum chloride (AICI3)

Nitrobenzene (or other suitable solvent)

Ice

Concentrated hydrochloric acid (HCI)

Diethyl ether (or other suitable extraction solvent)

Anhydrous sodium sulfate (Naz2S0a)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride

guard tube, place anhydrous aluminum chloride (1.1 equivalents).

Add nitrobenzene as a solvent.

To this suspension, add phenyl acetate (1 equivalent) dropwise with stirring.

After the addition is complete, heat the reaction mixture to the desired temperature (e.g.,

60°C for predominantly para-product or 160°C for predominantly ortho-product) and maintain

for the specified time (e.g., 1-4 hours).[3]
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and then carefully pour it
onto a mixture of crushed ice and concentrated hydrochloric acid.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and
finally with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the organic layer using a rotary evaporator to obtain the crude
product.

The crude product can be purified by column chromatography, recrystallization, or distillation
to separate the ortho and para isomers.
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Applications in Drug Development

The hydroxyaryl ketones produced through the Fries rearrangement are key building blocks for
a variety of pharmaceuticals. For instance, p-hydroxyacetophenone is a precursor in the
synthesis of paracetamol, a widely used analgesic and antipyretic.[9] The reaction is also
employed in the synthesis of various flavonoids, which exhibit a broad range of biological
activities. The ability to selectively introduce an acyl group onto a phenolic ring makes the Fries
rearrangement a valuable transformation in the design and synthesis of new drug candidates.

Alternative and Greener Catalysts

Due to the often harsh conditions and the use of stoichiometric amounts of corrosive and
moisture-sensitive Lewis acids like AICls, there is a growing interest in developing more
environmentally friendly catalytic systems.[5] Solid acid catalysts, such as zeolites and sulfated
zirconia, have shown promise in promoting the Fries rearrangement.[8] These catalysts offer
advantages like easier separation from the reaction mixture, potential for regeneration and
reuse, and often milder reaction conditions. For example, p-toluenesulfonic acid has been used
as a biodegradable and efficient catalyst for the solvent-free synthesis of p-
hydroxyacetophenone.[10] Metal triflates, such as bismuth triflate, have also emerged as
effective catalysts that can be used in catalytic amounts.[6]

In conclusion, the Lewis acid-catalyzed Fries rearrangement remains a cornerstone reaction in
organic synthesis for the preparation of valuable hydroxyaryl ketones. Understanding the role
of the Lewis acid catalyst and the influence of reaction parameters is essential for achieving
high yields and desired regioselectivity. The ongoing development of more sustainable and
efficient catalytic systems continues to enhance the utility of this important transformation in
both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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